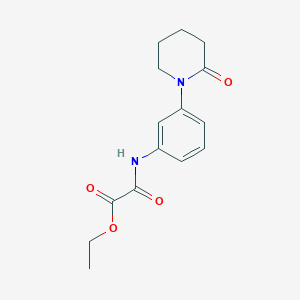

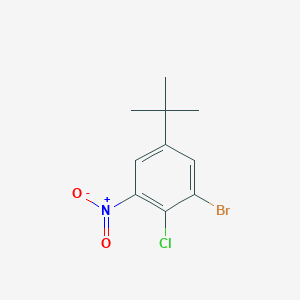

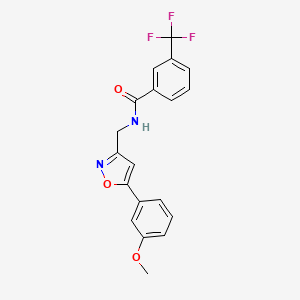

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

科学的研究の応用

Antifungal and Antibacterial Activities

This compound has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against several fungi, including Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

FtsZ Allosteric Inhibition

The 2,6-difluorobenzamide motif is important for FtsZ allosteric inhibition . Molecular docking studies have shown strong hydrophobic interactions between the difluoroaromatic ring of 2,6-difluoro-3-methoxybenzamide and several key residues of the allosteric pocket . This interaction is believed to increase the anti S. aureus activity of the compound .

3. Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions 2,6-Difluoro-4-methoxyphenylboronic acid, which can be derived from 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, has been used to prepare a ligand N4Py 2Ar2. This ligand is then used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions .

Potential Therapeutic Applications

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has gained significant attention in scientific research due to its potential therapeutic applications. However, more research is needed to fully understand and utilize its therapeutic potential.

特性

IUPAC Name |

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRGLPQAAUNBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)